molecular formula C22H34N4O2 B2884627 N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide CAS No. 922119-85-5

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide

Cat. No.: B2884627
CAS No.: 922119-85-5
M. Wt: 386.54
InChI Key: XYMFWQHMYPHWJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide is a synthetic organic compound supplied with a minimum purity of 95% . It is identified by the CAS Number 922119-85-5 and has a molecular formula of C 22 H 34 N 4 O 2 , corresponding to a molecular weight of 386.54 g/mol . This molecule features a tetrahydroquinoline scaffold, a structure widely found in nature and recognized for its prevalence in a variety of pharmacologically active compounds . The compound's structure is further functionalized with a pyrrolidine ring, a saturated five-membered heterocycle common in many drug molecules and biologics . As a complex diamide derivative, it serves as a valuable building block or intermediate for researchers in medicinal chemistry and drug discovery. This product is intended for non-human research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O2/c1-16(2)14-23-21(27)22(28)24-15-20(26-11-4-5-12-26)18-8-9-19-17(13-18)7-6-10-25(19)3/h8-9,13,16,20H,4-7,10-12,14-15H2,1-3H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMFWQHMYPHWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the quinoline and pyrrolidine intermediates, followed by their coupling through a series of reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards.

Chemical Reactions Analysis

Types of Reactions

N-isobutyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, but they often involve specific temperatures, pressures, and solvent systems.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

N-isobutyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-isobutyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound N-(2-methylpropyl) C25H34N4O2* ~422.5 Branched alkyl chain; pyrrolidine ring
CAS 921923-94-6 N'-(3-methylphenyl) C25H32N4O2 420.5 Aromatic substituent; enhanced π-π interaction potential
CAS 922096-45-5 N-(4-fluorophenyl); piperidinyl C25H30FN4O2* ~423.5 Fluorine substituent (electron-withdrawing); six-membered piperidine ring
6-Methyl-2-nitrophenyl derivative 6-methyl-2-nitrophenyl; pyrrolidin-2-one C21H22N4O4* ~394.4 Nitro group (electron-withdrawing); lactam ring (pyrrolidinone)

*Inferred based on structural similarity to reported analogs.

Substituent Analysis

  • Alkyl vs. The latter may favor π-π stacking in receptor binding.
  • Fluorophenyl vs.
  • Piperidine vs. Pyrrolidine : The six-membered piperidine ring in CAS 922096-45-5 may reduce steric strain compared to the five-membered pyrrolidine in the target compound, influencing conformational flexibility and receptor affinity.
  • Nitro Group Impact : The nitro-substituted derivative likely exhibits lower solubility and higher reactivity due to its electron-withdrawing nature, which could affect pharmacokinetic profiles.

Hypothesized Pharmacological Properties

  • Lipophilicity (logP) : The target compound’s isobutyl group may yield a logP ~3.5 (estimated), lower than the fluorophenyl analog (~4.0) due to fluorine’s hydrophobicity .
  • Metabolic Stability : Piperidine-containing analogs may exhibit slower hepatic metabolism compared to pyrrolidine derivatives due to ring size and steric shielding.
  • Toxicity Risks : The nitro group in raises concerns about reactive metabolite formation, whereas the target compound’s alkyl chain may reduce such risks.

Biological Activity

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide, commonly referred to as F936-0662, is a complex organic compound with potential applications in medicinal chemistry and pharmacology. Its unique structural features suggest diverse biological activities, particularly in the context of neurological disorders and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of F936-0662 is C22H32N4O2, and its structure includes multiple functional groups that contribute to its reactivity and biological activity. The compound features a tetrahydroquinoline moiety linked to a pyrrolidine group, enhancing its potential interactions with biological targets.

PropertyValue
Molecular FormulaC22H32N4O2
Molecular Weight372.52 g/mol
IUPAC NameThis compound

The biological activity of F936-0662 is primarily attributed to its ability to act as an inhibitor of neuronal nitric oxide synthase (nNOS). This enzyme plays a crucial role in the production of nitric oxide (NO), which is involved in various signaling pathways in the nervous system. By inhibiting nNOS, F936-0662 may modulate neurovascular functions and have implications for treating conditions such as neurodegenerative diseases.

In Vitro Assays

Research has demonstrated that compounds similar to F936-0662 exhibit significant inhibitory effects on nNOS. For instance, studies have shown that related tetrahydroquinoline derivatives have submicromolar activities against nNOS with selectivity over other isoforms such as endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS) .

Compound IDIC50 (nM)Selectivity (nNOS/eNOS)
Compound 29160180-fold
Compound 4212207-fold

These findings indicate that modifications to the tetrahydroquinoline structure can significantly affect both potency and selectivity.

Case Studies

One notable study involved the synthesis and evaluation of several tetrahydroquinoline analogs for their nNOS inhibitory activity. The results indicated that compounds with specific side chains showed enhanced potency compared to others . The structure-activity relationship (SAR) analysis revealed that the presence of a pyrrolidine group was particularly beneficial for achieving high selectivity against nNOS.

Potential Therapeutic Applications

Given its mechanism of action, F936-0662 has potential therapeutic applications in:

  • Neurological Disorders : By modulating NO levels, it may offer benefits in conditions like Alzheimer's disease or stroke.
  • Pain Management : As NO is involved in pain signaling pathways, inhibition could provide analgesic effects.
  • Cardiovascular Health : Its effects on vascular tone regulation through NO modulation could be explored for cardiovascular therapies.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide?

  • Methodology :

  • Tetrahydroquinoline Core : Use a Pictet-Spengler reaction between an aldehyde/ketone and a β-arylethylamine derivative under acidic conditions to form the tetrahydroquinoline moiety .
  • Pyrrolidine Coupling : Alkylation of pyrrolidine with a bromoethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Amide Bond Formation : React the amine intermediates with oxalyl chloride or activated esters (e.g., HATU/DIPEA) to form the ethanediamide backbone .
  • Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 2.8–3.2 ppm for pyrrolidine protons) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 456.28) .
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) to assess purity (>95%) .
  • X-ray Crystallography : For absolute configuration determination (if single crystals are obtainable) .

Q. What are the primary biological targets hypothesized for this compound?

  • Methodology :

  • Receptor Binding Assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to structural similarity to tetrahydroquinoline derivatives .
  • Enzyme Inhibition : Test against kinases (e.g., MAPK) or proteases using fluorogenic substrates .
  • Cellular Uptake Studies : Use fluorescently tagged analogs to evaluate membrane permeability (e.g., confocal microscopy) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield while minimizing side products?

  • Methodology :

  • Design of Experiments (DoE) : Apply fractional factorial design to test variables (temperature, solvent, catalyst loading). For example, optimize Pictet-Spengler reaction yields by varying HCl concentration (0.1–1.0 M) and reaction time (12–48 hrs) .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
  • Byproduct Analysis : Identify impurities via LC-MS and modify protecting groups (e.g., Boc vs. Fmoc) to suppress undesired pathways .

Q. How should contradictory bioactivity data across studies be resolved?

  • Methodology :

  • Assay Standardization : Compare results under uniform conditions (e.g., cell line: HEK293 vs. HeLa; ATP concentration in kinase assays) .
  • Metabolite Screening : Use LC-MS/MS to detect in situ degradation products that may interfere with activity .
  • Structural Analog Testing : Synthesize derivatives (e.g., replacing pyrrolidine with piperidine) to isolate contributions of specific moieties .

Q. What computational approaches are suitable for predicting binding modes and pharmacokinetics?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs (e.g., docking scores < −8 kcal/mol indicate high affinity) .
  • MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-receptor complexes in lipid bilayers .
  • ADMET Prediction : Apply QSAR models (e.g., SwissADME) to estimate logP, CYP450 inhibition, and BBB penetration .

Q. How can chemical stability be evaluated under varying pH and temperature conditions?

  • Methodology :

  • Forced Degradation Studies : Incubate the compound in buffers (pH 1–13, 37°C) and analyze degradation products via LC-MS .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) under nitrogen atmosphere .
  • Light Exposure Tests : Use ICH Q1B guidelines to assess photostability under UV/visible light .

Q. What strategies are effective for designing analogs with enhanced selectivity?

  • Methodology :

  • SAR Studies : Systematically modify substituents (e.g., methyl vs. ethyl on tetrahydroquinoline) and measure activity shifts .
  • Fragment-Based Design : Screen fragment libraries to identify moieties that improve binding entropy (e.g., SPR-based assays) .
  • Prodrug Synthesis : Introduce ester or carbamate groups to enhance solubility and target tissue delivery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.